![molecular formula C9H6FNO4 B2855146 (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid CAS No. 1980812-52-9](/img/structure/B2855146.png)
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid
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Overview
Description
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is also known as 4-fluoro-2-nitrophenylacrylic acid and is a derivative of cinnamic acid. In
Scientific Research Applications
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid has been studied extensively for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In one study, the compound was found to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. In another study, the compound was shown to have potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid is not fully understood. However, it is believed to act by inhibiting specific enzymes or signaling pathways in cells. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid may reduce inflammation and pain.
Biochemical and Physiological Effects:
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, the compound has been reported to have antioxidant activity. It has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One advantage of using (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid in lab experiments is its high purity and stability. The compound can be synthesized using a simple and efficient method, and its structure can be confirmed using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry. However, one limitation of using this compound is its potential toxicity. While (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid has been shown to be safe at certain concentrations, higher doses may cause toxicity and adverse effects.
Future Directions
There are several future directions for research on (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid. One area of interest is the development of new derivatives of the compound with improved properties, such as increased potency or reduced toxicity. Another direction is the investigation of the compound's mechanism of action and its potential targets in cells. Additionally, the compound's potential applications in materials science, such as in the development of new polymers or coatings, could be explored. Overall, (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid is a promising compound with a wide range of potential applications, and further research is needed to fully explore its properties and potential.
Synthesis Methods
The synthesis of (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid involves the reaction of 4-fluoro-2-nitrobenzaldehyde with malonic acid in the presence of a base such as potassium carbonate. The resulting product is then decarboxylated using heat to yield (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid. This synthesis method has been reported in several scientific publications and has been optimized to yield high purity and yield of the compound.
properties
IUPAC Name |
(E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13)/b4-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXINQZTGUTIDC-DUXPYHPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid |
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